Varespladib-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

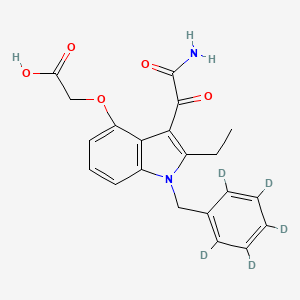

Varespladib-d5 is a deuterated form of Varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2). This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and snakebite envenomation .

Preparation Methods

The synthesis of Varespladib-d5 involves several steps, starting with 4-oxyindole as the starting material. The process includes protecting the N atom with phenylsulfonyl, introducing an acetyl group to the site 2 of indole, reducing and deprotecting to obtain 2-ethyl-4-oxyindole, and finally acylating the site 3 of the indole with oxalyl chloride followed by ammonolysis . The reaction conditions are mild, and the process is cost-effective with high yield .

Chemical Reactions Analysis

Varespladib-d5 primarily undergoes inhibition reactions with secretory phospholipase A2 (sPLA2). It does not significantly affect other enzymatic activities such as caseinolytic and esterasic activities . The compound is known to inhibit the enzymatic, coagulant, and haemorrhagic activities of snake venom . Common reagents used in these reactions include various buffers and substrates specific to the enzymatic assays .

Scientific Research Applications

Varespladib-d5 has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of phospholipase A2 inhibitors.

Biology: The compound is utilized in research focusing on the inhibition of inflammatory pathways.

Medicine: This compound is being investigated for its potential to treat acute coronary syndrome and other inflammatory diseases. .

Mechanism of Action

Varespladib-d5 exerts its effects by inhibiting the activity of secretory phospholipase A2 (sPLA2), including groups IIA, V, and X . This inhibition disrupts the first step of the arachidonic acid pathway, which is crucial in the inflammatory response . By blocking sPLA2, this compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Varespladib-d5 is unique in its potent inhibition of sPLA2 compared to other similar compounds. Some similar compounds include:

Methyl-varespladib: An orally bioavailable prodrug of Varespladib, also used for inhibiting sPLA2.

Marimastat: Another inhibitor used in combination with Varespladib for enhanced protection against snake venom.

This compound stands out due to its high specificity and efficacy in inhibiting sPLA2, making it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula |

C21H20N2O5 |

|---|---|

Molecular Weight |

385.4 g/mol |

IUPAC Name |

2-[2-ethyl-3-oxamoyl-1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]indol-4-yl]oxyacetic acid |

InChI |

InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25)/i3D,4D,5D,7D,8D |

InChI Key |

BHLXTPHDSZUFHR-LOOCXSPQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2C3=C(C(=CC=C3)OCC(=O)O)C(=C2CC)C(=O)C(=O)N)[2H])[2H] |

Canonical SMILES |

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.